molecular formula C18H22BNO2 B12966985 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No.: B12966985
M. Wt: 295.2 g/mol
InChI Key: ZKQPMHCZAIBHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronate ester-functionalized isoquinoline derivative with a cyclopropyl substituent at position 3. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .

Properties

Molecular Formula

C18H22BNO2

Molecular Weight

295.2 g/mol

IUPAC Name

3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

InChI

InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)15-14-8-6-5-7-13(14)11-20-16(15)12-9-10-12/h5-8,11-12H,9-10H2,1-4H3

InChI Key

ZKQPMHCZAIBHQP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC3=CC=CC=C23)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves its interaction with molecular targets through its functional groups. The cyclopropyl group and dioxaborolane moiety can participate in various binding interactions, influencing the compound’s biological activity . The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Core Structure Key Substituents Notable Features
3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline Isoquinoline Cyclopropyl (C3), boronate ester (C4) Enhanced steric bulk from cyclopropyl; potential for selective cross-coupling
2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (41-b) Phenol Isopropyl (C2), boronate ester (C5) Phenolic hydroxyl group may limit stability under basic conditions
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3b) Isoindoline-dione Benzyl-boronate ester (C3), phthalimide (N-substituent) Electron-withdrawing phthalimide group may reduce boronate reactivity
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline Isoquinoline Boronate ester (C4) Lacks cyclopropyl group; simpler steric profile for faster coupling kinetics
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline Benzyl-boronate ester (C4), saturated ring Reduced aromaticity improves solubility; conformational flexibility

Key Research Findings

  • Steric Effects : Bulkier substituents (e.g., cyclopropyl vs. isopropyl) reduce reaction rates but enhance regioselectivity, as observed in analogous systems .
  • Biological Relevance: Boronate-containing isoquinolines in and are intermediates in kinase and topoisomerase inhibitors, highlighting their pharmaceutical utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.